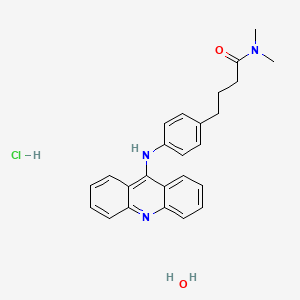
Butyramide, 4-(p-(9-acridinylamino)phenyl)-N,N-dimethyl-, hydrochloride, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyramide, 4-(p-(9-acridinylamino)phenyl)-N,N-dimethyl-, hydrochloride, hydrate is a complex organic compound with significant applications in scientific research. This compound is known for its unique structure, which includes an acridine moiety, making it a valuable tool in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyramide, 4-(p-(9-acridinylamino)phenyl)-N,N-dimethyl-, hydrochloride, hydrate typically involves multiple steps. The process begins with the preparation of the acridine derivative, followed by the introduction of the butyramide group. The final step involves the addition of the hydrochloride and hydrate components. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
Butyramide, 4-(p-(9-acridinylamino)phenyl)-N,N-dimethyl-, hydrochloride, hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, play a critical role in determining the reaction’s outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different acridine derivatives, while reduction can lead to the formation of more stable butyramide compounds .
Scientific Research Applications
Butyramide, 4-(p-(9-acridinylamino)phenyl)-N,N-dimethyl-, hydrochloride, hydrate has a wide range of applications in scientific research:
Biology: Employed in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Butyramide, 4-(p-(9-acridinylamino)phenyl)-N,N-dimethyl-, hydrochloride, hydrate involves its interaction with specific molecular targets. The acridine moiety intercalates with DNA, disrupting its structure and function. This interaction can inhibit DNA replication and transcription, leading to cell death in cancer cells. Additionally, the compound may interact with various enzymes and proteins, affecting their activity and pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Amsacrine: Another acridine derivative used in cancer treatment.
DACA (N-[2-(dimethylamino)ethyl]acridines-4-carboxamide): Known for its anticancer properties.
AMCA (methyl N-(4’-(9-acridinylamino)-phenyl) carbamate hydrochloride): Used in biochemical research.
Uniqueness
Butyramide, 4-(p-(9-acridinylamino)phenyl)-N,N-dimethyl-, hydrochloride, hydrate is unique due to its specific structure, which combines the acridine moiety with the butyramide group. This combination enhances its ability to interact with DNA and proteins, making it a valuable tool in various research applications.
Properties
CAS No. |
73790-23-5 |
|---|---|
Molecular Formula |
C25H28ClN3O2 |
Molecular Weight |
438.0 g/mol |
IUPAC Name |
4-[4-(acridin-9-ylamino)phenyl]-N,N-dimethylbutanamide;hydrate;hydrochloride |
InChI |
InChI=1S/C25H25N3O.ClH.H2O/c1-28(2)24(29)13-7-8-18-14-16-19(17-15-18)26-25-20-9-3-5-11-22(20)27-23-12-6-4-10-21(23)25;;/h3-6,9-12,14-17H,7-8,13H2,1-2H3,(H,26,27);1H;1H2 |
InChI Key |
XWBOVPMLNKKLRC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CCCC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]-](/img/structure/B14467838.png)
![4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine](/img/structure/B14467846.png)
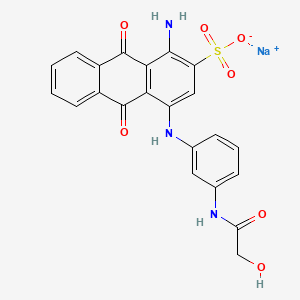
![N-[3-Chloro-3-(4-methoxyphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14467858.png)
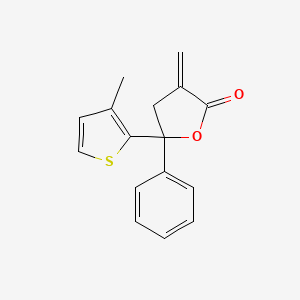
![1,8,8-Trimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14467873.png)
![Benzenesulfonic acid, 5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]-, disodium salt](/img/structure/B14467881.png)
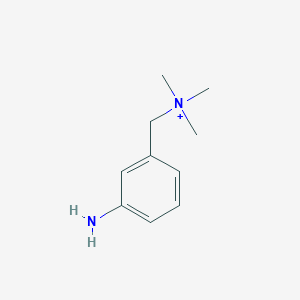
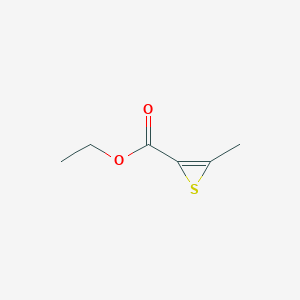
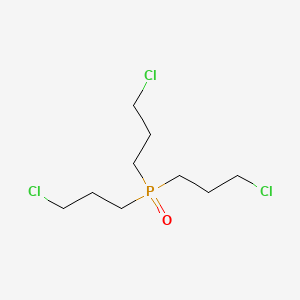
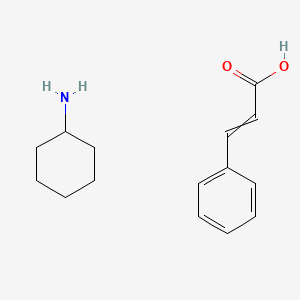
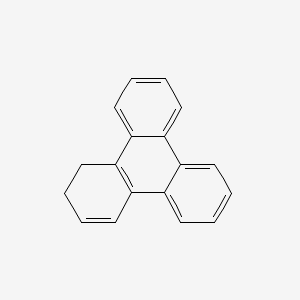
![2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14467916.png)

